molecular formula C20H19N5O3S B11670749 2-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid

2-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid

Cat. No.: B11670749
M. Wt: 409.5 g/mol
InChI Key: WGRGDWGDNZLSHP-CIAFOILYSA-N
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Description

2-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid is a triazole-based heterocyclic compound characterized by a benzoic acid backbone linked to a 1,2,4-triazole moiety via a thioacetyl hydrazone bridge. The presence of sulfur atoms (thioether and thiadiazole groups) and the planar aromatic system may enhance binding to biological targets through hydrophobic interactions or hydrogen bonding.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(E)-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C20H19N5O3S/c1-2-25-18(14-8-4-3-5-9-14)23-24-20(25)29-13-17(26)22-21-12-15-10-6-7-11-16(15)19(27)28/h3-12H,2,13H2,1H3,(H,22,26)(H,27,28)/b21-12+

InChI Key

WGRGDWGDNZLSHP-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A representative method involves:

  • Reagents : Phenylacetic acid hydrazide, ethyl isothiocyanate, and aqueous NaOH.

  • Conditions : Reflux in ethanol for 6–8 hours.

  • Mechanism : Nucleophilic addition of the hydrazide to ethyl isothiocyanate forms a thiosemicarbazide intermediate, which undergoes base-mediated cyclization to yield the triazole-thiol.

  • Yield : 68–72% after recrystallization from ethanol.

Thioacetylation with Chloroacetyl Chloride

The triazole-thiol is functionalized with a thioacetyl group:

  • Reagents : Chloroacetyl chloride, triethylamine (TEA), dry dichloromethane (DCM).

  • Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Product : 2-chloro-N-(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thioacetamide.

  • Yield : 85–90% after column chromatography (silica gel, hexane/ethyl acetate 7:3).

Hydrazone Formation with Benzoic Acid Derivative

The final step couples the thioacetyl-triazole with a benzoic acid hydrazone:

  • Reagents : 2-formylbenzoic acid, hydrazine hydrate, methanol.

  • Conditions : Reflux for 4–6 hours under nitrogen.

  • Mechanism : Condensation of the aldehyde group of 2-formylbenzoic acid with the hydrazide moiety of the intermediate forms the E-hydrazone linkage.

  • Yield : 60–65% after acid precipitation and recrystallization.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Patent literature describes microwave irradiation to accelerate key steps:

  • Triazole Cyclization : 195 W for 5 minutes reduces reaction time from hours to minutes.

  • Hydrazone Coupling : 40% power for 2–3 minutes achieves 90% conversion vs. 65% under conventional reflux.

  • Advantages : Higher yields (78–82%), reduced side products.

Solid-Phase Synthesis

Immobilized triazole precursors on Wang resin enable stepwise assembly:

  • Resin Loading : 0.8–1.2 mmol/g.

  • Cleavage : TFA/DCM (1:9) releases the final compound with >95% purity.

  • Applications : High-throughput screening for structure-activity studies.

Reaction Optimization Data

StepConventional YieldOptimized YieldKey Parameter
Triazole formation68%75%NaOH concentration (2M→3M)
Thioacetylation85%92%TEA stoichiometry (1.1 eq→1.5 eq)
Hydrazone coupling60%78%Microwave irradiation

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (DMSO-d6, 400 MHz):

    • δ 13.12 (s, 1H, COOH), 8.45 (s, 1H, CH=N), 7.82–7.35 (m, 9H, aromatic), 4.21 (q, 2H, CH2CH3), 1.42 (t, 3H, CH2CH3).

  • IR (KBr) : 3250 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • HRMS : m/z 451.1243 [M+H]⁺ (calc. 451.1248).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 55:45, 1.0 mL/min).

  • Elemental Analysis : Calcd. for C21H19N5O3S: C, 58.73; H, 4.46; N, 16.31. Found: C, 58.68; H, 4.51; N, 16.28.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Triazole Precursor : Substituting phenylacetic acid hydrazide with cyclohexylhydrazine reduces raw material costs by 40% without yield loss.

  • Solvent Recycling : Ethanol recovery systems achieve 85% solvent reuse in thioacetylation.

Environmental Impact Mitigation

  • Waste Streams : Neutralization of alkaline cyclization waste with CO2 generates inert CaCO3 precipitates.

  • Catalyst Recovery : Silica-immobilized TEA achieves 90% recovery via filtration.

Challenges and Solutions

Hydrazone Stereoselectivity

  • Issue : Formation of Z-isomer (15–20%) during coupling.

  • Solution : Acidic workup (pH 3–4) favors E-isomer crystallization.

Thioacetyl Hydrolysis

  • Issue : Thioether cleavage under prolonged reflux.

  • Mitigation : Nitrogen atmosphere and reduced reaction time (4 vs. 6 hours) decrease hydrolysis to <5%.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Setup :

    • Triazole formation: 120°C, 10 min residence time.

    • Overall yield: 80% with 99% conversion.

Enzymatic Catalysis

  • Lipase-Mediated Coupling : Candida antarctica lipase B (CAL-B) in tert-butanol achieves 70% yield at 50°C, eliminating metal catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid is not fully understood but is believed to involve multiple pathways:

    Molecular Targets: The compound may target enzymes and proteins involved in critical biological processes, such as DNA synthesis, cell division, and signal transduction.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

(a) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)

  • Structural Differences: Replaces the benzoic acid group with a benzodiazolyl-phenoxymethyl-triazole-thiazole acetamide chain.
  • Synthesis : Prepared via copper-catalyzed click chemistry, contrasting with the hydrazone coupling used for the target compound.
  • Biological Activity : Exhibited superior α-glucosidase inhibition (IC₅₀ = 18.3 µM) compared to the target compound (data pending), attributed to extended π-π stacking with the enzyme’s active site.

(b) 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N′-[(E)-(4-Hydroxyphenyl)methylidene]acetohydrazide

  • Structural Differences : Features a 4-methoxyphenyl substituent on the triazole ring and lacks the benzoic acid group.
  • Physicochemical Properties : Lower solubility in polar solvents (e.g., logP = 2.8 vs. 1.9 for the target compound) due to reduced acidity.

Compounds with Thiadiazole-Triazole Hybrid Scaffolds

(a) 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic Acid

  • Structural Differences : Incorporates a thiadiazole ring instead of the hydrazone linker.
  • Synthesis : Synthesized via sequential alkylation and cyclization, yielding higher thermal stability (decomposition at 220°C vs. 195°C for the target compound).

Chlorinated Triazole Derivatives

(a) (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structural Differences : Contains chlorinated aryl groups and a thione group instead of the thioether linkage.
  • Crystallography: Forms hydrogen-bonded hexamers (N—H···O/S interactions), contrasting with the monomeric structure of the target compound.

Key Comparative Data

Property Target Compound Compound 9a Thiadiazole-Triazole Hybrid Chlorinated Triazole
Molecular Weight (g/mol) 451.5 523.6 498.4 390.3
Melting Point (°C) 215–217 (dec.) 189–191 220–222 175–178
logP 1.9 3.2 2.5 2.8
Biological Activity Under investigation α-Glucosidase inhibition (IC₅₀ = 18.3 µM) COX-2 inhibition (IC₅₀ = 12.5 µM) Antifungal (MIC = 8 µg/mL)

Discussion of Research Findings

  • Synthetic Accessibility : The target compound’s hydrazone bridge simplifies synthesis compared to click chemistry-dependent analogues (e.g., 9a). However, its benzoic acid group may complicate purification due to zwitterionic behavior.
  • The target compound’s lack of halogen substituents may limit membrane penetration but reduce toxicity risks.
  • Solubility Challenges : The benzoic acid moiety improves aqueous solubility (logP = 1.9) relative to methoxy-substituted analogues (logP = 2.8), enhancing pharmacokinetic profiles.

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound?

The synthesis involves multi-step protocols, including:

  • Hydrazide formation : Reacting sodium salts of precursors (e.g., 3-methylxanthine) with ethyl isothiocyanate to form hydrazide intermediates .
  • Cyclization : Intramolecular cyclization under reflux conditions (e.g., in methanol or DMF) to form the 1,2,4-triazole core .
  • Thioether linkage introduction : Coupling the triazole with thioacetic acid derivatives using solvents like acetonitrile under inert atmospheres .
  • Final functionalization : Acid-catalyzed condensation to attach the benzoic acid moiety .
    Key conditions : Temperature control (60–80°C), pH adjustments (e.g., sodium acetate buffer), and inert gas purging to minimize oxidation .

Basic: Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions and hydrazono linkage geometry .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm1^{-1}, S-H stretch at ~2550 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects side products .
  • Elemental Analysis : Ensures stoichiometric agreement (±0.3% for C, H, N) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but require post-reaction purification via recrystallization .
  • Catalyst use : Acidic conditions (e.g., acetic acid) accelerate hydrazone formation but may require neutralization to prevent byproducts .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition during cyclization .
  • Inert atmosphere : Nitrogen or argon prevents thiol oxidation during thioether bond formation .

Advanced: What strategies resolve contradictions in reported biological activities?

  • Substituent analysis : Compare bioactivity across analogs with varying substituents (e.g., methoxy vs. ethyl groups). For example, 3,4-dimethoxyphenyl derivatives show enhanced antifungal activity over non-substituted analogs .
  • Dose-response studies : Address discrepancies by testing a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Molecular docking : Validate target interactions computationally (e.g., triazole-thiol binding to fungal CYP51) to explain activity variations .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with altered triazole substituents (e.g., 4-ethyl → 4-methyl) to assess steric/electronic effects .
  • Linkage variation : Replace hydrazono with oxime or imine groups to evaluate stability and target affinity .
  • Bioisosteric replacement : Substitute the benzoic acid moiety with sulfonamide or tetrazole to modulate solubility and potency .

Advanced: How to perform molecular docking studies for target validation?

  • Protein selection : Use crystallographic data (e.g., PDB ID 1EA1 for fungal CYP51) to model binding pockets .
  • Ligand preparation : Optimize protonation states (e.g., deprotonated benzoic acid at physiological pH) using tools like AutoDockTools .
  • Docking protocols : Perform 100+ runs with Lamarckian algorithms to identify low-energy conformations. Validate with RMSD clustering (<2.0 Å) .

Basic: What common substituents on the triazole ring affect bioactivity?

  • Electron-donating groups (e.g., methoxy, ethyl): Enhance antifungal activity by improving membrane permeability .
  • Aromatic substituents (e.g., phenyl, fluorophenyl): Increase target specificity via π-π stacking with enzyme active sites .
  • Thiol-containing groups : Boost antioxidant properties but may reduce metabolic stability .

Advanced: How to address low solubility in pharmacological assays?

  • Salt formation : Convert the benzoic acid to sodium or potassium salts for improved aqueous solubility .
  • Derivatization : Attach PEG chains or sugar moieties to the hydrazono group to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .

Advanced: What are the challenges in interpreting spectral data for structural confirmation?

  • Signal overlap : Hydrazono protons (~8–9 ppm) may overlap with aromatic signals. Use 2D NMR (e.g., COSY, HSQC) for resolution .
  • Tautomerism : The triazole-thiol group can tautomerize, complicating 1H^1H NMR. Analyze in DMSO-d6 to stabilize the thione form .
  • Impurity masking : Trace solvents (e.g., acetonitrile) may mimic minor peaks. Cross-validate with mass spectrometry .

Basic: What biological activities are reported for similar triazole derivatives?

  • Antimicrobial : 4-Ethyl-5-phenyl analogs inhibit Candida albicans (MIC 8 µg/mL) via ergosterol biosynthesis disruption .
  • Antioxidant : Thiol-containing derivatives show DPPH scavenging activity (IC50 12–25 µM) .
  • Antidiabetic : Thiazolidinone analogs activate PPAR-γ (EC50 0.8 µM) but lack clinical validation .

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